1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine
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Overview
Description
3-Oxatricyclo[3.2.1.02,4]octane-6-methanamine (9CI): is a complex organic compound with a unique tricyclic structure It is characterized by the presence of an oxatricyclo ring system and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxatricyclo[3.2.1.02,4]octane-6-methanamine typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the tricyclic core, followed by the introduction of the methanamine group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods: In an industrial setting, the production of 3-Oxatricyclo[3.2.1.02,4]octane-6-methanamine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Oxatricyclo[3.2.1.02,4]octane-6-methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in studies involving enzyme activity or receptor binding.
Medicine: In medicinal chemistry, 3-Oxatricyclo[3.2.1.02,4]octane-6-methanamine is investigated for its potential therapeutic properties. It may be explored as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-Oxatricyclo[3.2.1.02,4]octane-6-methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their activity. The tricyclic core provides structural rigidity, which can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,3-Epoxybicyclo[2.2.1]heptane: Another tricyclic compound with an epoxide group, used in similar applications.
Tricyclo[3.2.1.02,4]octane: A structurally related compound without the methanamine group, used as a precursor in organic synthesis.
Uniqueness: 3-Oxatricyclo[3.2.1.02,4]octane-6-methanamine is unique due to the presence of both the oxatricyclo ring system and the methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
220555-34-0 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-oxatricyclo[3.2.1.02,4]octan-6-ylmethanamine |
InChI |
InChI=1S/C8H13NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3,9H2 |
InChI Key |
QPLKUBIXDDDNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CN)C3C2O3 |
Origin of Product |
United States |
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